1-Benzofuran-5-ylmethylamine

CAS No.: 37798-08-6

Cat. No.: VC2005307

Molecular Formula: C9H9NO

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37798-08-6 |

|---|---|

| Molecular Formula | C9H9NO |

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | 1-benzofuran-5-ylmethanamine |

| Standard InChI | InChI=1S/C9H9NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6,10H2 |

| Standard InChI Key | OFMIMSPBHXZKRI-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CO2)C=C1CN |

| Canonical SMILES | C1=CC2=C(C=CO2)C=C1CN |

Introduction

Chemical Structure and Properties

Molecular Structure

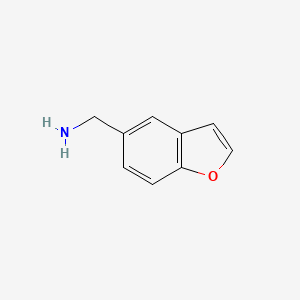

1-Benzofuran-5-ylmethylamine features a benzofuran moiety, which consists of a benzene ring fused with a furan ring, and has a methylamine group attached at the 5-position. The compound's structure provides it with both aromatic characteristics and the ability to participate in hydrogen bonding through its amine group.

Chemical Identifiers

The compound is characterized by several chemical identifiers that help in its precise identification in scientific literature and databases:

Table 1: Chemical Identifiers of 1-Benzofuran-5-ylmethylamine

| Parameter | Value |

|---|---|

| Chemical Name | 1-Benzofuran-5-ylmethylamine |

| CAS Number | 37798-08-6 |

| Molecular Formula | C9H9NO |

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | 1-benzofuran-5-ylmethanamine |

| InChI | InChI=1S/C9H9NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6,10H2 |

| InChIKey | OFMIMSPBHXZKRI-UHFFFAOYSA-N |

Physical Properties

1-Benzofuran-5-ylmethylamine possesses several physical properties that influence its behavior in biological systems and its potential applications in pharmaceutical research:

Table 2: Physical Properties of 1-Benzofuran-5-ylmethylamine and Related Compounds

| Compound | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|

| 1-Benzofuran-5-ylmethylamine | Estimated 279-290 | ~1.0-1.1 | ~9-10 |

| (1-(benzofuran-5-yl)-N-Methylpropan-2-amine | 279.8±15.0 | 1.043±0.06 | 10.26±0.10 |

Synthesis Methods

Common Synthetic Routes

The synthesis of 1-Benzofuran-5-ylmethylamine typically involves multiple reaction steps starting from appropriate benzofuran precursors. Several synthetic approaches have been documented in scientific literature:

Reduction of Nitro Compounds

One common approach involves the reduction of 5-nitrobenzofuran to obtain the corresponding amine. This reduction can be accomplished using various reducing agents such as hydrogen with a palladium catalyst or other metal-based reducing systems.

Reductive Amination

Another synthetic route involves reductive amination of 1-benzofuran-5-carboxaldehyde. This process typically employs sodium cyanoborohydride or hydrogen gas with appropriate catalysts to convert the aldehyde to the desired amine compound.

From Benzofuran-5-ylmethanol

The synthesis can also proceed through the conversion of 1-benzofuran-5-ylmethanol (CAS: 31823-05-9) to the corresponding amine via activation of the alcohol group, followed by nucleophilic substitution with an appropriate nitrogen source .

Reaction Conditions

The specific reaction conditions for these synthetic routes generally require:

-

Controlled temperature environments (typically 0-80°C depending on the specific reaction step)

-

Appropriate solvent systems (often polar aprotic solvents for substitution reactions)

-

Catalysts (particularly transition metal catalysts for reduction reactions)

-

Inert atmospheres to prevent oxidation of sensitive intermediates

Structural Relationships with Similar Compounds

1-Benzofuran-5-ylmethylamine shares structural similarities with several compounds that have established pharmacological properties:

Related Benzofuran Derivatives

Several structurally related compounds demonstrate how modifications to the basic structure of 1-benzofuran-5-ylmethylamine can alter chemical and biological properties:

-

1-(Benzofuran-5-yl)-N-methylmethanamine (C10H11NO): Contains an additional methyl group on the amine, potentially affecting its binding properties to biological targets .

-

1-(Benzofuran-5-yl)-N-methylbutan-2-amine (C13H17NO): Features an extended alkyl chain and N-methylation, which may enhance lipophilicity and alter receptor interactions .

-

1-(Benzofuran-5-yl)-N-methylpropan-2-amine (C12H15NO): Contains a propyl chain between the benzofuran and amine moieties, potentially affecting its pharmacokinetic properties .

Structural Modifications

Table 3: Structural Modifications of Benzofuran Derivatives and Their Effects

| Modification | Effect on Properties | Example Compound |

|---|---|---|

| N-methylation | Increased lipophilicity, altered receptor binding | 1-(Benzofuran-5-yl)-N-methylmethanamine |

| Extension of alkyl chain | Enhanced blood-brain barrier penetration, increased half-life | 1-(Benzofuran-5-yl)-N-methylbutan-2-amine |

| Addition of halogen substituents | Improved metabolic stability, enhanced binding affinity | 2,6-dibromo derivatives |

| Position change of amine group | Altered pharmacological selectivity | 1-Benzofuran-2-ylmethylamine |

Biological Activities

Pharmacological Properties

Benzofuran derivatives, including 1-benzofuran-5-ylmethylamine and related compounds, exhibit a diverse array of biological activities that make them valuable scaffolds for drug discovery:

Antimicrobial Activity

Benzofuran compounds have demonstrated significant antimicrobial properties against various bacterial and fungal strains. The amine functional group in 1-benzofuran-5-ylmethylamine potentially enhances these properties through interaction with microbial cell components .

Antioxidant Properties

The benzofuran scaffold provides antioxidant capabilities through its ability to neutralize free radicals, with the amine group potentially enhancing this activity through donation of electrons .

Anticancer Activity

Research on benzofuran derivatives suggests that compounds with structures similar to 1-benzofuran-5-ylmethylamine may possess anticancer properties, particularly against breast, lung, and prostate cancer cell lines .

Neurological Effects

Related benzofuran compounds, particularly those with N-methylated amines, have been shown to affect serotonin levels in the brain. For example, 1-(Benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB) significantly increases extracellular serotonin levels in mouse corpus striatum .

Structure-Activity Relationships

The biological activity of 1-benzofuran-5-ylmethylamine and related compounds is strongly influenced by their structural features:

Effect of Amine Position

The position of the amine group on the benzofuran ring significantly affects biological activity. Compounds with the amine at position 5 (as in 1-benzofuran-5-ylmethylamine) often demonstrate different activities compared to those with amines at positions 2 or 7 .

Influence of N-Substitution

N-substitution patterns on the amine group markedly influence pharmacological properties:

Table 4: Effects of N-Substitution on Biological Activity of Benzofuran Derivatives

| Compound | N-Substitution | Biological Activity | IC50 Values (where available) |

|---|---|---|---|

| 1-Benzofuran-5-ylmethylamine | None (primary amine) | Serves as scaffold for further modifications | Not determined |

| 1-(Benzofuran-5-yl)-N-methylmethanamine | Methyl | Enhanced serotonergic activity | Not determined |

| N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine | Complex pyridyl group | Potential anticancer activity | Not determined |

| Benzofuran derivatives with N-methylpiperidine | Piperidine | Anticancer (SQ20B cell line) | 0.46 μM |

Research Applications

Pharmaceutical Research

1-Benzofuran-5-ylmethylamine serves as an important building block in medicinal chemistry for the development of novel therapeutic agents:

Drug Development

The compound provides a versatile scaffold for creating drug candidates targeting various conditions:

-

Antimicrobial agents: Modifications of the basic structure have produced compounds with activity against resistant bacterial strains .

-

Anticancer therapeutics: Benzofuran derivatives have shown promising activity against various cancer cell lines, with IC50 values ranging from 0.08 to 10.9 μM depending on structural modifications and target cells .

-

Neurological medications: Related compounds affect serotonin and dopamine levels, suggesting potential applications in treating neurological disorders .

Structure-Activity Optimization

Research indicates that optimizing the structure of 1-benzofuran-5-ylmethylamine derivatives can enhance their biological activities:

Table 5: Structure-Activity Optimization of Benzofuran Derivatives

| Structural Feature | Optimization Strategy | Effect on Activity |

|---|---|---|

| Benzofuran core | Introduction of substituents at positions 2, 5, and 7 | Modulates receptor binding and selectivity |

| Amine group | N-alkylation or incorporation into ring systems | Enhances pharmacokinetic properties |

| Linking groups | Variation of chain length between benzofuran and amine | Affects flexibility and binding mode |

| Additional functional groups | Introduction of halogens, hydroxyl, or methoxy groups | Improves metabolic stability and target selectivity |

Mechanistic Studies

Research on compounds related to 1-benzofuran-5-ylmethylamine has revealed several mechanisms of action:

Interaction with Serotonergic Systems

Benzofuran derivatives with structures similar to 1-benzofuran-5-ylmethylamine, particularly N-methylated analogs, have shown effects on serotonin levels. For example, 5-MAPB causes a significant increase in extracellular serotonin in mouse corpus striatum, exceeding the effects of MDMA in potency .

Enzyme Inhibition

Some benzofuran derivatives act as enzyme inhibitors, particularly affecting cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The amine group can participate in hydrogen bonding with active site residues of target enzymes .

Future Research Directions

Challenges and Opportunities

The development of 1-benzofuran-5-ylmethylamine-based compounds faces several challenges:

-

Optimizing selectivity to reduce off-target effects in biological systems.

-

Improving the pharmacokinetic properties of derivatives to enhance bioavailability.

-

Addressing potential toxicity concerns, particularly for compounds affecting neurotransmitter systems.

-

Application of computational methods to predict structure-activity relationships.

-

Development of targeted delivery systems for benzofuran derivatives.

-

Exploration of combination therapies to enhance therapeutic effects while reducing side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume